molecular formula C26H25N3O4 B2555726 2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide CAS No. 904266-70-2

2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide

Cat. No. B2555726
CAS RN: 904266-70-2
M. Wt: 443.503
InChI Key: YFNHCNZKCMFKEN-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide, also known as CTT-1, is a novel compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications. CTT-1 is a synthetic small molecule that has been shown to have anticancer properties in preclinical studies.

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Aryl Monoazo Organic Compounds : Novel heterocyclic aryl monoazo organic compounds, including derivatives of indolizine carboxamide, have been synthesized for applications in dyeing polyester fabrics. These compounds exhibit antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This indicates their potential use in creating sterile and biologically active fabrics for diverse life applications (Khalifa et al., 2015).

Potential Application in Tropical Diseases

  • Isoxazoline Indolizine Amides : These compounds, including derivatives of indolizine carboxamide, have been designed and prepared for potential application to tropical diseases. The strategic synthesis of indolizine core structures as common intermediates enables efficient derivatization, suggesting their utility in developing treatments for tropical diseases (Zhang et al., 2014).

Anti-Inflammatory and Anticancer Applications

  • Novel Pyrazole Derivatives : Synthesized N-substituted pyrazole derivatives, structurally related to indolizine carboxamide, have shown significant in vivo anti-inflammatory activity and minimal ulcerogenic activity. These compounds are less toxic and nearly devoid of ulcerogenic activity compared to traditional anti-inflammatory drugs, suggesting their potential as safer anti-inflammatory agents (El‐Hawash & El-Mallah, 1998).

  • Cytotoxic Activity Against Ehrlich Ascites Carcinoma (EAC) Cells : Certain 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, related to indolizine carboxamide, have been screened for their in vitro cytotoxic activity against EAC cells, highlighting their potential as anticancer agents (Hassan et al., 2014).

Synthesis and Potential Antituberculosis Applications

  • Synthesis and Biological Evaluation for Antituberculosis : Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have been synthesized and demonstrated excellent in vitro anti-tuberculosis activity. Molecular docking studies support their potential as antituberculosis agents (Mahanthesha et al., 2022).

properties

IUPAC Name

2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-15-8-9-17(13-16(15)2)25(30)24-23(27)22(20-7-5-6-12-29(20)24)26(31)28-19-14-18(32-3)10-11-21(19)33-4/h5-14H,27H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNHCNZKCMFKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide

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